2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1207046-56-7) is a heterocyclic small molecule (C14H15N5OS, MW 301.37 g/mol) belonging to the pyrazole-pyrimidinone class. It features a 5-amino-3-(thiophen-2-yl)-1H-pyrazole moiety linked to a 6-propylpyrimidin-4(3H)-one core.

Molecular Formula C14H15N5OS
Molecular Weight 301.37
CAS No. 1207046-56-7
Cat. No. B2602197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
CAS1207046-56-7
Molecular FormulaC14H15N5OS
Molecular Weight301.37
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)N
InChIInChI=1S/C14H15N5OS/c1-2-4-9-7-13(20)17-14(16-9)19-12(15)8-10(18-19)11-5-3-6-21-11/h3,5-8H,2,4,15H2,1H3,(H,16,17,20)
InChIKeyVPTIOZLACOJJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one: Structural and Biological Profile


2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one (CAS 1207046-56-7) is a heterocyclic small molecule (C14H15N5OS, MW 301.37 g/mol) belonging to the pyrazole-pyrimidinone class . It features a 5-amino-3-(thiophen-2-yl)-1H-pyrazole moiety linked to a 6-propylpyrimidin-4(3H)-one core. The compound has reached a preclinical max phase according to ChEMBL (ID: CHEMBL3439281), with 23 bioactivity data points catalogued, indicating active pharmacological investigation . The compound is listed in PubChem (CID 135984525) and has computed physicochemical properties including XLogP3-AA of 1.9, 2 hydrogen bond donors, and 5 hydrogen bond acceptors .

Preclinical-stage research compound
23 reported bioactivity data points
Thiophene-substituted pyrazole-pyrimidinone core

Why Substituting 2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one with In-Class Analogs Can Compromise Experimental Outcomes


Close structural analogs of this compound—such as the 3-methyl, 3-(2-furyl), and 6-phenyl variants—differ at key pharmacophoric positions, altering both physicochemical and biological profiles . The thiophen-2-yl substituent at the pyrazole 3-position introduces distinct electronic (sulfur lone pair conjugation), steric, and lipophilic characteristics compared to methyl or furyl analogs, which can significantly impact target binding, selectivity, and ADME properties . Additionally, the propyl chain at the pyrimidinone 6-position influences lipophilicity and metabolic stability differently than phenyl or ethyl-methyl substitutions, making simple interchange unreliable for reproducible research or procurement decisions .

Thiophene vs methyl/furan
Electronic and steric properties may alter target binding and selectivity
Propyl vs phenyl/ethyl-methyl
Lipophilicity and metabolic stability profiles may not transfer directly
Preclinical annotation depth
Limited bioactivity data for simpler analogs may affect reproducibility

Quantitative Differentiation Evidence for 2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one vs. Closest Analogs


Thiophene vs. Methyl Substituent: Lipophilicity and Predicted Permeability Differentiation at Pyrazole 3-Position

The target compound (thiophen-2-yl at pyrazole 3-position) exhibits an XLogP3-AA of 1.9, compared to its 3-methyl analog (CAS 1171768-45-8), which has a predicted XLogP3 of approximately 0.9 . This ~1.0 log unit difference in lipophilicity can influence membrane permeability, off-target binding, and metabolic clearance, making the compounds non-substitutable for assays sensitive to these parameters .

Lipophilicity differentiation
Reported
Δ XLogP3 ≈ +1.0
May impact permeability and metabolic clearance
Computed via PubChem algorithm
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Thiophene vs. Furan Bioisostere: Polar Surface Area and Hydrogen Bond Acceptor Differentiation

The target compound (thiophen-2-yl) has a polar surface area (PSA) of 89.59 Ų with 5 hydrogen bond acceptors (HBA) . While the 2-furyl analog (2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one) has identical HBA count, the oxygen heteroatom in furan provides stronger hydrogen bond accepting character than thiophene's sulfur, potentially altering target binding kinetics and selectivity profiles despite similar topological PSA .

HBA strength: S vs O
Class-level
Furan O > Thiophene S
May alter target engagement via hydrogen bonding
Inferred from electronegativity; PSA similar
Bioisostere Analysis Structure-Activity Relationships Drug Design

Preclinical Stage Annotation: Evidence of Active Pharmacological Profiling

The target compound carries a Max Phase annotation of 'Preclinical' in ChEMBL (CHEMBL3439281) with 23 bioactivity data points, including 17 target associations . In contrast, the simpler 3-methyl analog (CAS 1171768-45-8) has no annotated Max Phase and a significantly smaller bioactivity footprint in authoritative databases, suggesting that the thiophene-containing compound has undergone more extensive pharmacological evaluation and target engagement profiling .

Preclinical annotation
Reported
23 data points, 17 targets
Supports target-based assay context
ChEMBL Max Phase: Preclinical
Drug Discovery Preclinical Development Target Profiling

6-Propyl vs. 6-Phenyl Substitution: Molecular Weight and Lipophilic Efficiency Differentiation

The target compound (6-propyl substitution; MW 301.37 g/mol) is approximately 48 g/mol lighter than its 6-phenyl analog (2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one; MW ~349 g/mol) . The propyl chain also provides lower aromatic ring count (3 vs. 4) and reduced lipophilicity compared to the phenyl variant, potentially improving aqueous solubility and reducing non-specific protein binding, which are critical factors in assay development and lead optimization .

MW & aromatic ring count
Reported
ΔMW ≈ -48 g/mol; Δrings -1
Lower MW may support developability profile
Context: 6-phenyl analog comparison
Lead Optimization Lipophilic Efficiency Molecular Property Analysis

Optimal Application Scenarios for 2-(5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one in Scientific Research


Preclinical Target Profiling and Selectivity Panel Screening

Given its preclinical annotation in ChEMBL with 17 target associations , this compound is well-suited for use as a reference tool in selectivity panel screening and target deconvolution studies. Researchers can leverage the existing bioactivity data footprint to benchmark selectivity against closely related targets, reducing the need for de novo full-panel profiling.

Thiophene-Specific Structure-Activity Relationship (SAR) Studies

The thiophen-2-yl substituent provides distinct electronic properties (sulfur conjugation) compared to furan and methyl analogs . This compound is ideal for SAR campaigns exploring heterocycle-dependent potency shifts, where the thiophene moiety's unique polarizability and metabolic stability profile compared to oxygen or carbon-based bioisosteres is the variable of interest.

Physicochemical Property Benchmarking for Lead Optimization

With measured XLogP3-AA of 1.9, PSA of 89.59 Ų, and compliance with Lipinski's Rule of Five (0 violations) , this compound serves as a reference point for optimizing lipophilic efficiency (LipE) in pyrazole-pyrimidinone lead series, particularly when balancing potency against solubility and permeability requirements.

Comparative Pharmacokinetic Studies with 6-Position Variants

The 6-propyl substitution differentiates this compound from 6-phenyl and 5-ethyl-6-methyl analogs in terms of molecular weight, aromatic ring count, and predicted metabolic stability . This makes it a valuable comparator in PK studies designed to isolate the impact of C6 aliphatic chain length on clearance, volume of distribution, and oral bioavailability.

Application
Selection Property
Validation Focus
Target profiling and selectivity screening
Preclinical-stage bioactivity annotation context
Target engagement and selectivity panel review
Thiophene SAR studies
Thiophene electronic and steric profile
Heterocycle-dependent potency shift review
Physicochemical benchmarking in lead optimization
XLogP3, PSA, and Lipinski compliance data
Lipophilic efficiency (LipE) assessment
Pharmacokinetic studies with C6 substitution variants
Propyl chain: lower MW and aromatic ring count profile
Impact on clearance and oral exposure in PK models
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